An In-Depth Technical Guide to Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 174486-93-2)
An In-Depth Technical Guide to Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 174486-93-2)
A Keystone Building Block for Advanced Drug Discovery
Introduction: The Strategic Importance of the 8-Azabicyclo[3.2.1]octane Scaffold
In the landscape of modern medicinal chemistry, the 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, stands out as a privileged structure. This rigid bicyclic framework is the core of numerous naturally occurring alkaloids with potent biological activities, including atropine and cocaine.[1] Its conformational rigidity allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for specific biological targets. The strategic manipulation of this scaffold is a cornerstone of drug discovery programs aimed at treating a range of disorders, particularly those affecting the central nervous system (CNS).[2]
Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, with the CAS number 174486-93-2, has emerged as a particularly valuable synthetic intermediate. The presence of a primary amino group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 8-position provides orthogonal handles for synthetic elaboration. The Boc group masks the nucleophilicity of the bridgehead nitrogen, preventing undesired side reactions and allowing for selective modifications at other positions of the molecule.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this key building block, from its synthesis and characterization to its application in the development of next-generation therapeutics.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 174486-93-2 | [3][4] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [3][4] |
| Molecular Weight | 226.32 g/mol | [3][4] |
| Appearance | Off-white to white solid/powder | [1] |
| Boiling Point | 313.2 °C at 760 mmHg | [5] |
| Solubility | Soluble in chloroform and methanol; Insoluble in water | [6] |
| Storage Temperature | 2-8 °C, protect from light | [5][7] |
Synthesis and Purification: A Strategic Approach
The synthesis of tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a multi-step process that leverages well-established organic transformations. The most common and logical synthetic route starts from nortropinone, the N-demethylated analog of tropinone. This pathway involves two key transformations: Boc protection of the secondary amine and subsequent reductive amination of the ketone.
Logical Workflow for Synthesis
Caption: Synthetic workflow from Nortropinone to the target compound.
Part 1: Synthesis of N-Boc-Nortropinone (CAS 185099-67-6)
The initial step involves the protection of the secondary amine of nortropinone with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the amine from interfering with subsequent reactions.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of nortropinone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically triethylamine (TEA, 3.0 eq), dropwise at room temperature. The mixture is stirred to ensure the complete neutralization of the hydrochloride salt, liberating the free secondary amine.[1]
-
Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) is then added to the reaction mixture, often in portions, while maintaining the temperature.[1][6]
-
Reaction Monitoring: The reaction is stirred at room temperature for several hours, and its progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[6]
-
Work-up and Isolation: Upon completion, the reaction mixture is typically washed sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield N-Boc-nortropinone.[1] The product can be further purified by column chromatography on silica gel if necessary.[8]
Part 2: Reductive Amination to Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
The ketone functionality of N-Boc-nortropinone is converted to the desired primary amine via a reductive amination process. This transformation typically proceeds through an intermediate oxime or imine, which is then reduced.
Experimental Protocol:
-
Oxime Formation: N-Boc-nortropinone (1.0 eq) is dissolved in a suitable solvent like ethanol or methanol. Hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium acetate or pyridine are added, and the mixture is stirred at room temperature or gentle heat until the formation of the oxime is complete, as monitored by TLC or LC-MS.
-
Reduction of the Oxime: The crude oxime is then subjected to reduction. A common method involves the use of a reducing agent like sodium borohydride in the presence of a Lewis acid, or catalytic hydrogenation (e.g., H₂, Pd/C). The choice of reducing agent and conditions can influence the stereochemical outcome (endo vs. exo).
-
Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is purified by column chromatography on silica gel.[8]
Stereochemistry: The Critical Endo vs. Exo Isomerism
A key structural feature of the 3-substituted 8-azabicyclo[3.2.1]octane system is the stereochemistry of the substituent at the C-3 position, which can be either endo or exo. In the endo configuration, the amino group is oriented towards the six-membered ring of the bicyclic system, while in the exo configuration, it points away from it. This seemingly subtle difference in spatial arrangement can have a profound impact on the biological activity of the final drug molecule due to altered interactions with the target protein.
The stereochemical outcome of the synthesis is often determined during the reduction of the intermediate oxime or imine. The choice of reducing agent and reaction conditions can favor the formation of one isomer over the other. For instance, catalytic hydrogenation often leads to the endo product due to steric hindrance, while hydride reducing agents can produce mixtures of both isomers. The separation of endo and exo isomers can be achieved by chromatographic techniques such as column chromatography or by fractional crystallization of their salts.[9]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals to identify include:
-
A characteristic singlet at approximately 1.45 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protecting group.[4]
-
Signals for the protons on the bicyclic scaffold, which will appear as complex multiplets in the aliphatic region. The chemical shifts and coupling constants of the proton at C-3 are particularly important for determining the endo or exo configuration.
-
Broad signals for the protons of the primary amine (NH₂).
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Diagnostic signals include:
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its structure. For tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (C₁₂H₂₂N₂O₂), the expected monoisotopic mass is approximately 226.17 Da.[3]
Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors
The unique structural features of tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate make it an attractive building block for the synthesis of a wide range of biologically active molecules. Its application is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.
A notable example is its use in the synthesis of novel Janus kinase (JAK) inhibitors.[8][10][11][12] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases and cancer.
Workflow for the Synthesis of a JAK Inhibitor
Caption: General workflow for the synthesis of a JAK inhibitor.
In a typical synthetic sequence, the primary amine of tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is coupled with a suitably functionalized heterocyclic core, such as a substituted naphthyridine, via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.[8] The resulting Boc-protected intermediate then undergoes deprotection of the Boc group under acidic conditions to reveal the secondary amine at the 8-position. This amine can then be further functionalized, for example, by amide coupling with a carboxylic acid, to introduce additional diversity and fine-tune the pharmacological properties of the final molecule.
Conclusion: A Foundation for Future Innovation
Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a rigid, biologically relevant scaffold and orthogonal protecting groups provides medicinal chemists with a versatile platform for the synthesis of complex and highly functionalized molecules. As our understanding of disease pathways continues to grow, the demand for novel, highly specific therapeutics will only increase. The foundational role of key building blocks like tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate in enabling the rapid and efficient synthesis of these next-generation medicines cannot be overstated. Its continued use in the development of innovative treatments for a wide range of diseases is a certainty.
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